molecular formula C9H11NO2 B180962 4-(Dimethylamino)-2-hydroxybenzaldehyde CAS No. 41602-56-6

4-(Dimethylamino)-2-hydroxybenzaldehyde

Cat. No. B180962
CAS RN: 41602-56-6
M. Wt: 165.19 g/mol
InChI Key: KURCTZNCAHYQOV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzaldehyde has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzaldehyde involves solid-state synthetic route. The various thermodynamic parameters such as heat of mixing, entropy of fusion, roughness parameter, interfacial energy and excess thermodynamic functions of intermolecular complexes and eutectics were calculated using the heat of fusion values .


Molecular Structure Analysis

The experimental and theoretical study on the molecular structure of 4-(Dimethylamino)benzaldehyde is presented. The IR and Raman spectra were recorded in solid state. Optimized geometry, vibrational frequencies and various thermodynamic parameters of the title compound were calculated using DFT methods .


Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .


Physical And Chemical Properties Analysis

According to orbital natural bond calculations, the compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network. Molecular Electrostatic Potential (MEP) is also performed. HOMO and LUMO energies have been identified .

Scientific Research Applications

Terahertz Technology

  • Application Summary : This compound is used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) crystals, which have applications in terahertz technology .
  • Methods of Application : The study involved the growth of DSTMS crystals, synchrotron radiation analysis, Hirshfeld analysis, and studying refraction and absorption in the terahertz range .
  • Results : The highest terahertz conversion efficiency found was 1.71×10^–5 .

Synthesis of Isoxazolone-Type Heterocycles

  • Application Summary : Catalysts based on silver nanoparticles are used in the synthesis of isoxazolone-type heterocycles .
  • Methods of Application : The catalysts were prepared by impregnating 2 wt% Ag on commercial support oxides. The characteristics of these materials were obtained using various methods such as inductively coupled plasma atomic emission spectroscopy (ICP), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, adsorption–desorption of N2 and Diffuse reflectance UV–visible (RD/UV–Vis) .
  • Results : The catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 had yields up to 60% in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .

Assay of Apotryptophanase and Tryptophanase

  • Application Summary : 4-(Dimethylamino)cinnamaldehyde is used in the assay of apotryptophanase and tryptophanase .

Temperature-Responsive Smart Materials

  • Application Summary : 4-(Dimethylamino)pyridine (DMAP) and related structures, which include 4-(Dimethylamino)-2-hydroxybenzaldehyde, are used in the creation of temperature-responsive smart materials .
  • Methods of Application : The study involved the reaction of DMAP with pentafluoropyridine and the observation of the protonation degree of DMAP derivatives at different temperatures .
  • Results : The study found a significant impact of temperature on the protonation degree of DMAP derivatives .

Nucleophilic Catalyst

  • Application Summary : 4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Oxidation Catalyst

  • Application Summary : Gold nanoparticles in an aqueous medium in the presence of dissolved oxygen catalyze the oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid in the pH range 2.6–11.7 .

Safety And Hazards

4-(Dimethylamino)benzaldehyde is toxic if swallowed or if inhaled. It is fatal in contact with skin. It causes skin irritation and serious eye damage. It causes damage to organs (Nervous system). It is toxic to aquatic life with long-lasting effects .

Future Directions

The structure and dynamics of crystalline 4-(Dimethylamino)benzaldehyde are assessed through INS spectroscopy combined with periodic DFT calculations. The excellent agreement between experimental and calculated spectra is the basis for a reliable assignment of INS bands .

properties

IUPAC Name

4-(dimethylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURCTZNCAHYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431126
Record name 4-(dimethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-hydroxybenzaldehyde

CAS RN

41602-56-6
Record name 4-(dimethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction product (XV) obtained in accordance with Example 16 is suspended in warm ethanol. A clear solution is formed, following the addition of 5 ml of 5% aqueous hydrochloric acid. 10 ml of water are added and the aqueous solution is extracted by repeated shaking with 10 ml batches of chloroform. After the chloroform has been distilled off in vacuo from the combined chloroform extracts, 2-hydroxy-4-dimethylaminobenzaldehyde (XVI) is obtained in the form of pale yellow needles, melting at 77° to 78° C.
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